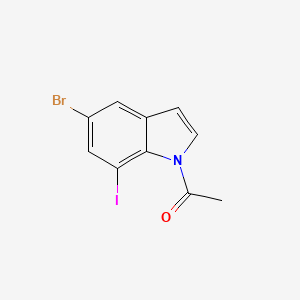

1-(5-Bromo-7-iodo-1H-indol-1-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-7-iodoindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrINO/c1-6(14)13-3-2-7-4-8(11)5-9(12)10(7)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLGVLSQKBYYGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=CC(=CC(=C21)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646833 | |

| Record name | 1-(5-Bromo-7-iodo-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-41-8 | |

| Record name | 1-(5-Bromo-7-iodo-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reaction Chemistry and Synthetic Transformations of 1 5 Bromo 7 Iodo 1h Indol 1 Yl Ethanone

Selective Reactivity of the Halogen Substituents (Bromine and Iodine)

The presence of both bromine at the C-5 position and iodine at the C-7 position of the indole (B1671886) ring is a key structural feature of 1-(5-bromo-7-iodo-1H-indol-1-yl)ethanone. This dihalogenated pattern allows for controlled, stepwise functionalization through reactions that can discriminate between the two halogen atoms. The distinct electronic properties and bond strengths of the C-I and C-Br bonds are the basis for this selectivity.

Generally, the C-I bond is weaker and more readily undergoes oxidative addition to a low-valent metal catalyst, such as palladium(0), compared to the C-Br bond. libretexts.org This difference in reactivity is fundamental to the site-selective cross-coupling reactions discussed below. The N-acetyl group at the 1-position acts as a protecting group and can influence the electronic properties and reactivity of the indole ring system.

Site-Selective Cross-Coupling Reactions at C-5 and C-7 Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the differential reactivity of the C-I and C-Br bonds can be exploited to achieve site-selective functionalization at the C-7 and C-5 positions, respectively.

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a widely used method for forming C-C bonds. For dihalogenated indoles, such as the 5-bromo-7-iodo substituted scaffold, sequential and site-selective Suzuki-Miyaura couplings can be performed.

Capitalizing on the greater reactivity of the C-I bond, the C-7 position can be selectively arylated or vinylated first, leaving the C-5 bromine atom intact for a subsequent coupling reaction. libretexts.org This stepwise approach allows for the synthesis of differentially substituted 5,7-diarylindoles. While specific studies on this compound are not prevalent, research on analogous 5,7-dihaloindoles demonstrates the feasibility of this strategy. For instance, the double Suzuki-Miyaura coupling of 5,7-dibromo-1H-indole with various arylboronic acids has been successfully achieved using a Pd(PPh₃)₄ catalyst in water, affording 5,7-diarylindoles in good yields. nih.gov This suggests that a similar sequential approach on the bromo-iodo analogue would be highly effective.

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high selectivity and yield. For example, a study on 5-bromo-3-iodoindoles showed that Suzuki coupling occurred selectively at the C-3 iodo position. libretexts.org Extrapolating to the C-7 iodo position of the target compound, a similar selective reaction is expected.

Table 1: Illustrative Conditions for Site-Selective Suzuki-Miyaura Coupling on a 5-Bromo-7-Haloindole Scaffold

| Entry | Halogen at C-7 | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 1 | I | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 1-Acetyl-5-bromo-7-phenyl-1H-indole | ~85-95 (estimated) |

| 2 | Br | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 1-Acetyl-7-iodo-5-(4-methoxyphenyl)-1H-indole | ~70-80 (estimated) |

Note: The data in this table is illustrative and based on reactions with analogous dihaloindole compounds. Specific yields for this compound may vary.

The Sonogashira coupling reaction provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgnih.gov Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound is expected to proceed with high regioselectivity.

The C-I bond at the C-7 position is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the C-Br bond at the C-5 position. This allows for the selective alkynylation at the C-7 position under mild conditions, leaving the C-5 position available for subsequent transformations. libretexts.org Studies on 5-bromo-3-iodoindoles have demonstrated that Sonogashira coupling proceeds smoothly and selectively at the iodo-substituted position. libretexts.org This selectivity is crucial for the synthesis of complex, differentially substituted indoles. A variety of terminal alkynes, including aromatic and aliphatic ones, can be used as coupling partners.

Following the initial Sonogashira coupling at C-7, a second cross-coupling reaction, such as another Sonogashira or a Suzuki-Miyaura coupling, can be performed at the C-5 bromine position, typically under more forcing conditions (e.g., higher temperature). libretexts.org

Table 2: Representative Conditions for Site-Selective Sonogashira Coupling

| Entry | Starting Material | Alkyne Partner | Catalyst System | Base | Solvent | Product | Yield (%) |

| 1 | 1-Acetyl-5-bromo-7-iodo-1H-indole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 1-Acetyl-5-bromo-7-(phenylethynyl)-1H-indole | >90 (estimated) |

| 2 | 1-Acetyl-5-bromo-7-iodo-1H-indole | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 1-Acetyl-5-bromo-7-((trimethylsilyl)ethynyl)-1H-indole | >90 (estimated) |

Note: This data is illustrative, based on established high-yield procedures for analogous 5-bromo-3-iodoindoles. libretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a vital tool in medicinal and materials chemistry for the synthesis of arylamines. For a substrate like this compound, the differential reactivity of the C-I and C-Br bonds can, in principle, be exploited for site-selective amination.

The general trend of reactivity (C-I > C-Br) in palladium-catalyzed couplings holds for the Buchwald-Hartwig amination. Thus, selective amination at the C-7 position is expected to be achievable under carefully controlled conditions. The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle.

While there is a lack of specific literature on the Buchwald-Hartwig amination of this compound, studies on other dihaloarenes suggest that high selectivity can be achieved. The reaction would likely involve a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃, a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base like Cs₂CO₃ or NaOt-Bu.

Nucleophilic Displacement and Substitution Reactions of Halogens

Direct nucleophilic aromatic substitution (SNAr) on the indole ring is generally challenging due to the electron-rich nature of the heterocycle. However, the presence of the electron-withdrawing N-acetyl group and the halogen substituents can increase the electrophilicity of the aromatic ring to some extent, potentially enabling nucleophilic substitution under certain conditions.

In SNAr reactions, the reactivity of halogens often follows the order F > Cl > Br > I, which is inverse to the trend observed in metal-catalyzed cross-coupling reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the partial positive charge on the carbon atom. However, for many heterocyclic systems, SNAr reactions require harsh conditions and may not be as selective or high-yielding as cross-coupling reactions. For this compound, direct nucleophilic displacement of either halogen is not expected to be a facile process under standard conditions.

Reductive Dehalogenation Pathways

Reductive dehalogenation offers a method to selectively remove one or both halogen atoms, which can be useful for synthesizing mono-halogenated or fully dehalogenated indole derivatives. The selectivity in reductive dehalogenation often mirrors that of oxidative addition in cross-coupling reactions, with the more reactive C-I bond being cleaved more readily than the C-Br bond.

Various reducing agents and catalytic systems can be employed for this purpose. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) in the presence of a base is a common method. Under controlled conditions (e.g., low catalyst loading, mild temperature and pressure), it may be possible to selectively reduce the C-I bond at the C-7 position while retaining the C-Br bond at the C-5 position. More aggressive conditions would likely lead to the removal of both halogen atoms. Other methods, such as using zinc dust in acetic acid or other metal-based reducing systems, could also be explored for selective dehalogenation. The N-acetyl group is generally stable under these reductive conditions.

Halogen Dance and Rearrangement Reactions

The "halogen dance" (HD) is a base-catalyzed intramolecular rearrangement wherein a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. clockss.orgwhiterose.ac.uk This reaction typically proceeds via a metal-halogen exchange, initiated by a strong base like an organolithium reagent (e.g., n-BuLi) or lithium diisopropylamide (LDA), to form a lithiated intermediate. ic.ac.ukwikipedia.org This intermediate then undergoes a series of rearrangements, driven by the formation of the most thermodynamically stable organolithium species, which is often dictated by the most acidic C-H position on the ring. ic.ac.uk

While the halogen dance has been extensively studied on various heterocycles like thiophenes, pyrroles, and pyridines, clockss.orgkobe-u.ac.jp its application to this compound is not explicitly documented in the current literature. However, a hypothetical pathway can be proposed based on established mechanisms. Initial lithium-halogen exchange would preferentially occur at the more labile carbon-iodine bond at the C-7 position. The resulting 7-lithio-5-bromoindole intermediate could then potentially "dance" to a more stable position, if one exists, before being trapped by an electrophile. The driving force for such a rearrangement would be the relative stability of the possible lithiated indole isomers.

This type of transformation, more broadly classified under metal-halogen exchange reactions, is a fundamental tool for the functionalization of haloarenes. wikipedia.orgnih.govrsc.org For this compound, a direct metal-halogen exchange at the C-7 position without subsequent rearrangement is a more predictable and synthetically useful reaction, serving as a gateway to 7-substituted indole derivatives.

Table 1: Plausible Intermediates in Metal-Halogen Exchange and Halogen Dance Reactions

| Starting Material | Reagent | Plausible Initial Intermediate (Metal-Halogen Exchange) | Potential Halogen Dance Product (Hypothetical) |

| This compound | n-BuLi | 1-(5-Bromo-7-lithio-1H-indol-1-yl)ethanone | Isomeric lithiated 1-acetyl-bromoindole |

Transformations Involving the N-Acetyl Moiety

The N-acetyl group serves as both a protecting group for the indole nitrogen and a reactive handle for further molecular modifications. Its strategic manipulation is key to elaborating the core indole structure.

Removal of the N-acetyl group to unveil the parent NH-indole is a crucial transformation. While harsh hydrolytic conditions can achieve this, they may compromise other functional groups. Milder, more selective methods are therefore preferred.

Mild alkaline hydrolysis can be effective for the deprotection of N-phenylsulfonylindoles and can be adapted for N-acetylindoles. researchgate.net For enhanced chemoselectivity, modern reagents offer superior performance. The Schwartz reagent (Cp₂ZrHCl) is known to effect N-deacetylation under neutral conditions at room temperature, preserving other common protecting groups like Boc, Fmoc, and Cbz. researchgate.net Another advanced method involves hydrazinolysis catalyzed by ammonium (B1175870) salts, which can cleave N-acetyl groups under microwave irradiation. researchgate.net

Once deacetylation is achieved, yielding 5-bromo-7-iodo-1H-indole, the newly exposed N-H group is available for a wide range of derivatization reactions, such as N-alkylation, N-arylation, or acylation with different acyl groups, providing access to a diverse library of polysubstituted indoles.

Table 2: Selected Methods for N-Deacylation

| Method/Reagent | Conditions | Key Features |

| Alkaline Hydrolysis (e.g., KOH/MeOH) | Aqueous Methanol (B129727), 20 °C | Standard, effective but may lack selectivity. researchgate.net |

| Schwartz Reagent (Cp₂ZrHCl) | Anhydrous THF, Room Temp | Mild, neutral, highly chemoselective. researchgate.net |

| Hydrazinolysis (NH₂NH₂·H₂O) with Ammonium Salts | Microwave Irradiation | Rapid, effective for inactivated amides. researchgate.net |

The carbonyl of the N-acetyl group is itself a site for chemical transformation.

Reduction to Alcohol: The ketone of the acetyl group can be readily reduced to a secondary alcohol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) are typically sufficient for this transformation, yielding 1-(5-bromo-7-iodo-1H-indol-1-yl)ethanol. youtube.com For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is a much stronger and less selective reagent. youtube.com This reduction introduces a new chiral center and a hydroxyl group that can be used for further functionalization, such as etherification or esterification.

Table 3: Common Reagents for Ketone Reduction

| Reagent | Typical Conditions | Reactivity Profile |

| Sodium Borohydride (NaBH₄) | MeOH or EtOH, 0 °C to RT | Mild, selective for aldehydes and ketones. youtube.com |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF, then H₃O⁺ workup | Powerful, reduces ketones, esters, and carboxylic acids. youtube.com |

Condensation Reactions: The α-carbon of the N-acetyl group possesses acidic protons that can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in various condensation reactions. For instance, an aldol-type condensation with an aldehyde or ketone would lead to the formation of a β-hydroxy ketone adduct, expanding the carbon framework at the N-1 position. frontiersin.org Such condensation reactions provide a pathway to more complex N-1 substituents, significantly increasing the structural diversity of derivatives obtainable from the parent compound.

Chemoselective and Regioselective Manipulations of Multiple Reactive Sites

The presence of two different halogen atoms on the indole ring is the most significant feature of this compound, enabling highly controlled, stepwise functionalization.

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: I > Br > Cl > F. libretexts.org This predictable reactivity hierarchy is the basis for the chemoselective functionalization of di- and polyhalogenated aromatic systems. The carbon-iodine bond is weaker than the carbon-bromine bond, making it more susceptible to oxidative addition to a Pd(0) catalyst.

This differential reactivity is elegantly exploited in reactions like the Sonogashira and Suzuki-Miyaura couplings.

Sonogashira Coupling: When this compound is treated with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst, the coupling occurs exclusively at the C-7 iodo position, leaving the C-5 bromo substituent untouched. libretexts.orgyoutube.com This provides a reliable route to 7-alkynyl-5-bromoindoles.

Suzuki-Miyaura Coupling: Similarly, reaction with an arylboronic acid under Suzuki conditions can be tuned to selectively form a C-C bond at the C-7 position. nih.govnih.gov By carefully choosing the catalyst, base, and reaction conditions, the C-7 arylated product can be synthesized in high yield while preserving the C-5 bromine for subsequent transformations.

Table 4: Example of Chemoselective Suzuki-Miyaura Coupling

| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Product | Observation |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Cs₂CO₃ or K₂CO₃ | Dioxane/Water or DME | 1-(5-Bromo-7-aryl-1H-indol-1-yl)ethanone | Selective reaction at C-7 (iodo). C-5 (bromo) is unreacted. nih.govnih.gov |

Orthogonal synthesis refers to the stepwise modification of multiple functional groups within a molecule, where each reaction step proceeds with high selectivity without affecting the other groups. The differential reactivity of the C-I and C-Br bonds in this compound makes it an ideal substrate for such strategies. nih.gov

A typical orthogonal strategy for this molecule would involve a two-step sequence:

Step 1: C-7 Functionalization: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) is performed under conditions optimized for the high reactivity of the aryl iodide. This selectively installs the first desired substituent (R¹) at the C-7 position.

Step 2: C-5 Functionalization: The resulting 1-(5-bromo-7-R¹-1H-indol-1-yl)ethanone is then subjected to a second cross-coupling reaction. Since the C-Br bond is less reactive, this step may require more forcing conditions—such as higher temperatures, different ligands, or a more active catalyst—to install a second substituent (R²) at the C-5 position.

This powerful, stepwise approach allows for the rational and controlled synthesis of diverse 5,7-disubstituted indoles, where the substituents at C-5 and C-7 can be varied independently. This strategy is a cornerstone in the construction of complex, highly functionalized indole derivatives for various applications in medicinal chemistry and materials science.

Synthetic Utility of this compound as a Key Intermediate

The inherent functionalities of This compound —an N-acetylated indole with orthogonal halogen handles at the C5 and C7 positions—make it a valuable building block in synthetic organic chemistry. The acetyl group serves as a removable protecting group that also modulates the electronic properties of the indole ring. The carbon-iodine bond is typically more reactive than the carbon-bromine bond in metal-catalyzed cross-coupling reactions, allowing for selective functionalization at the C7 position, followed by subsequent modification at the C5 position.

While specific published studies detailing the reaction chemistry of This compound are limited, its synthetic potential can be inferred from research on closely related isomers. For instance, a patent for inhibitors of HCV NS5B polymerase describes the synthesis and subsequent reactions of the isomeric compound 1-(7-bromo-5-iodo-1H-indol-1-yl)ethanone . This related molecule demonstrates how a 5-iodo, 7-bromo N-acetylindole scaffold can be strategically employed to generate diverse derivatives.

Precursor for the Synthesis of Novel Indole Scaffolds

The primary utility of This compound lies in its capacity to serve as a template for generating a library of substituted indole derivatives. Through sequential and selective cross-coupling reactions, the halogen atoms can be replaced with a wide variety of substituents, leading to novel indole scaffolds with tailored electronic and steric properties.

Drawing parallels from its isomer, 1-(7-bromo-5-iodo-1H-indol-1-yl)ethanone , the C-I bond can be selectively targeted in Suzuki coupling reactions. In a typical sequence, the iodo-substituted position is first coupled with a boronic acid or ester, leaving the bromo-substituent intact for a subsequent, different coupling reaction. This stepwise approach is fundamental to creating diverse substitution patterns that would be difficult to achieve otherwise.

The table below outlines representative transformations starting from a related 5-iodo-7-bromo indole intermediate, illustrating the potential pathways for creating novel scaffolds from the title compound.

| Starting Intermediate (Isomer) | Reaction Type | Coupling Partner | Product Scaffold | Significance |

|---|---|---|---|---|

| 1-(7-bromo-5-iodo-1H-indol-1-yl)ethanone | Suzuki Coupling | Arylboronic acid | 1-(7-bromo-5-aryl-1H-indol-1-yl)ethanone | Selective functionalization at C5, retaining the C7-Br bond for further reactions. |

| 1-(7-bromo-5-aryl-1H-indol-1-yl)ethanone | Suzuki Coupling | Heteroarylboronic acid | 1-(7-heteroaryl-5-aryl-1H-indol-1-yl)ethanone | Stepwise construction of a di-aryl substituted indole core. |

| 1-(7-bromo-5-iodo-1H-indol-1-yl)ethanone | Sonogashira Coupling | Terminal alkyne | 1-(7-bromo-5-alkynyl-1H-indol-1-yl)ethanone | Introduction of a linear, rigid alkynyl linker at C5 for building extended structures. |

| 1-(7-bromo-5-alkynyl-1H-indol-1-yl)ethanone | Buchwald-Hartwig Amination | Amine (e.g., R2NH) | 1-((5-alkynyl-7-amino)-1H-indol-1-yl)ethanone | Sequential introduction of C-C and C-N bonds to create highly functionalized indoles. |

Building Block for Complex Heterocyclic Systems

Beyond simple substitution, This compound is a precursor for the synthesis of more complex, fused heterocyclic systems. The strategic introduction of functional groups via cross-coupling can be followed by intramolecular cyclization reactions to build new rings onto the indole framework.

For example, a Sonogashira coupling at the C7 position could introduce an alkyne bearing a terminal nucleophile (such as a hydroxyl or amino group). Subsequent activation and intramolecular cyclization could lead to the formation of fused furano- or pyrrolo-indole systems. Similarly, introducing an ortho-functionalized aryl group via Suzuki coupling could set the stage for an intramolecular reaction (e.g., Heck, Friedel-Crafts) to generate polycyclic aromatic heterocycles. The differential reactivity of the C-I and C-Br bonds is key to the rational design of these complex systems.

The following table illustrates the potential for using this building block in the construction of complex systems, based on established organometallic reactions.

| Reaction at C7 (Iodo) | Intermediate Type | Subsequent Reaction at C5 (Bromo) | Resulting Complex System |

|---|---|---|---|

| Suzuki coupling with 2-formylphenylboronic acid | Aldehyde-functionalized indole | Intramolecular Wittig or Horner-Wadsworth-Emmons reaction after conversion of C5-Br to a phosphonium (B103445) salt or phosphonate (B1237965) ester | Fused polycyclic systems containing a new carbocyclic ring |

| Sonogashira coupling with a propargyl alcohol | Hydroxy-alkynyl indole | Palladium-catalyzed carbonylation followed by intramolecular cyclization (e.g., lactonization) | Fused lactone-indole hybrids (pyranone-indoles) |

| Buchwald-Hartwig amination with 2-bromoaniline | Di-aniline linked intermediate | Intramolecular C-N bond formation (e.g., Buchwald-Hartwig or Ullmann condensation) | Fused carbazole-like structures |

Role in Cascade and Domino Reactions for Molecular Complexity Generation

Cascade or domino reactions are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, rapidly building molecular complexity from a simple precursor. These reactions proceed through a sequence of intramolecular transformations, triggered by a single event.

A thorough review of the scientific literature did not yield specific examples of This compound being utilized in cascade or domino reactions. The design of such a reaction would likely involve an initial intermolecular cross-coupling event that introduces a carefully designed functional group, which then initiates a series of intramolecular cyclizations or rearrangements. While the structure of the title compound is amenable to such synthetic design, documented instances of its application in this context are not currently available.

Spectroscopic and Structural Elucidation Methodologies for 1 5 Bromo 7 Iodo 1h Indol 1 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Spectroscopic Analysis: Chemical Shifts and Coupling Patterns

A ¹H NMR spectrum would reveal the number of distinct proton environments and their connectivity. The protons on the indole (B1671886) ring and the acetyl group would each produce unique signals. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the bromine, iodine, and acetyl groups. The splitting patterns (coupling) between adjacent protons would help establish their relative positions on the indole core.

Carbon (¹³C) NMR Spectroscopic Analysis: Carbon Environments and Connectivity

A ¹³C NMR spectrum would show distinct signals for each of the 10 carbon atoms in the molecule, including the two carbons of the acetyl group and the eight carbons of the indole ring. The chemical shifts would indicate the electronic environment of each carbon, with the carbonyl carbon appearing significantly downfield.

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Insights

2D NMR experiments would be crucial for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, confirming the connectivity of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away, which is essential for identifying the positions of the substituents and connecting the acetyl group to the indole nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy) would show through-space correlations between protons, providing insights into the molecule's conformation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

HRMS would be used to determine the exact mass of the molecule with high precision. This would confirm the molecular formula, C₁₀H₇BrINO, by matching the measured mass to the calculated mass (362.8756 u). The distinct isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br) would be a key feature for confirmation. Analysis of the fragmentation pattern could provide further structural information.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Vibrational Modes

An IR spectrum would identify the key functional groups present in the molecule. The most prominent absorption band would be the carbonyl (C=O) stretch of the acetyl group, typically appearing in the range of 1680-1720 cm⁻¹. Other characteristic peaks would include C-H stretches for the aromatic and methyl groups, and C=C and C-N stretching vibrations from the indole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to investigate the electronic transitions within a molecule. For the compound 1-(5-Bromo-7-iodo-1H-indol-1-yl)ethanone, UV-Vis spectroscopy provides insight into its electronic structure, which is fundamentally based on the indole chromophore and is significantly influenced by its substituents: the N-acetyl group, the 5-bromo group, and the 7-iodo group.

The electronic absorption spectrum of the parent indole molecule is characterized by two main absorption bands, designated as the ¹Lb and ¹La bands, which arise from π → π* transitions. The ¹Lb band, typically found at longer wavelengths (around 280-290 nm), often displays a distinct vibronic structure, while the ¹La band appears at a shorter wavelength (around 260-270 nm) and is generally broader and more intense. The positions and intensities of these bands are sensitive to substitution on the indole ring.

The introduction of substituents alters the electronic distribution and energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax).

N-Acetyl Group: The acetyl group at the N-1 position is an electron-withdrawing group. It engages in conjugation with the indole π-system, which typically leads to a bathochromic (red) shift of the absorption bands compared to unsubstituted indole.

Halogen Substituents (Bromo and Iodo): Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). For bromine at the C-5 position, studies on 5-bromoindole (B119039) show a bathochromic shift of the indole absorption bands. core.ac.uk For instance, in methanol (B129727), 5-bromoindole exhibits absorption maxima at 279 nm, 287 nm, and 296 nm. chemicalbook.com The iodine at the C-7 position is also expected to influence the spectrum, likely contributing further to the bathochromic shift due to its high polarizability and resonance effects. The combined influence of these three substituents on the indole chromophore in this compound is anticipated to result in a complex spectrum with absorption maxima shifted to longer wavelengths compared to simpler indoles.

Furthermore, the polarity of the solvent can induce shifts in the absorption bands, a phenomenon known as solvatochromism. wikipedia.org For many indole derivatives, moving from a non-polar solvent like cyclohexane (B81311) to a polar solvent like ethanol (B145695) or methanol causes a bathochromic shift, particularly for the ¹La band. core.ac.uknih.gov This is attributed to the stabilization of the more polar excited state by the polar solvent. osu.edu

While specific experimental UV-Vis data for this compound is not available in the reviewed literature, the expected absorption characteristics can be inferred from data on related compounds. The table below presents UV-Vis absorption data for indole and key substituted precursors to illustrate the effect of individual substituents.

Interactive Data Table: UV-Vis Absorption Data for Indole and Related Derivatives

This table summarizes the maximum absorption wavelengths (λmax) for indole and some of its derivatives in different solvents. This data illustrates the electronic effects of the substituents.

| Compound | Solvent | λmax (nm) | Reference |

| Indole | Cyclohexane | 262, 272, 278, 287 | core.ac.uk |

| Indole | Ethanol | 265, 275, 285 | core.ac.uk |

| 3-Acetylindole | Cyclohexane | 243, 298 | core.ac.uk |

| 3-Acetylindole | Ethanol | 244, 305 | core.ac.uk |

| 5-Bromoindole | Cyclohexane | 275, 283, 291 (shoulder) | core.ac.uk |

| 5-Bromoindole | Methanol | 279, 287, 296 | chemicalbook.com |

Based on these findings, the UV-Vis spectrum of this compound in a polar solvent like ethanol or methanol is predicted to show complex absorption bands significantly red-shifted from those of unsubstituted indole, likely appearing above 300 nm due to the cumulative electron-withdrawing and resonance effects of the N-acetyl, 5-bromo, and 7-iodo groups.

Computational and Theoretical Investigations of 1 5 Bromo 7 Iodo 1h Indol 1 Yl Ethanone

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Detailed quantum chemical calculations for 1-(5-bromo-7-iodo-1H-indol-1-yl)ethanone are not extensively available in the public domain. However, the application of methods like Density Functional Theory (DFT) is a standard approach for elucidating the structural and electronic properties of such halogenated indole (B1671886) derivatives. These computational studies provide valuable insights that complement experimental findings.

Geometrical Optimization and Conformational Landscape Analysis

The geometrical optimization of this compound would typically be performed using DFT calculations, for instance, with the B3LYP functional and a suitable basis set like 6-311++G(d,p). This process identifies the most stable three-dimensional arrangement of the atoms by minimizing the molecule's energy.

The analysis would focus on key structural parameters such as bond lengths, bond angles, and dihedral angles. Of particular interest is the orientation of the N-acetyl group relative to the indole ring. Due to potential steric hindrance from the bulky iodine atom at the 7-position, the conformational landscape might be restricted. The calculations would explore the rotational barrier around the N-C(O) bond to identify the most stable conformer(s) and any higher energy local minima. It is plausible that the most stable conformation involves the acetyl group being nearly coplanar with the indole ring to maximize π-conjugation, though steric clash with the 7-iodo substituent could force a twisted arrangement.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.88 Å |

| C-I Bond Length | ~2.08 Å |

| N-C(O) Bond Length | ~1.39 Å |

| C=O Bond Length | ~1.22 Å |

| Dihedral Angle (C8-N1-C9-O10) | ~10-30° (twisted) |

Note: These are estimated values based on related structures. Actual values would require specific DFT calculations.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of the molecule are primarily understood through the analysis of its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized mainly on the electron-rich indole ring, particularly involving the π-system. The LUMO is likely centered on the acetyl group and the indole ring, indicating that these are the regions most susceptible to nucleophilic and electrophilic attack, respectively.

Table 2: Predicted Frontier Orbital Energies and Properties

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | Negative (e.g., ~ -6.5 eV) | Indicates electron-donating ability |

| LUMO Energy | Negative (e.g., ~ -1.8 eV) | Indicates electron-accepting ability |

| HOMO-LUMO Energy Gap | ~4.7 eV | Relates to chemical reactivity and stability |

Note: These are representative values and would be determined precisely by DFT calculations.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecule's surface. The MEP map would illustrate the regions of positive and negative electrostatic potential. For this compound, the most negative potential (red/yellow regions) would be anticipated around the oxygen atom of the acetyl group, making it a likely site for electrophilic attack and hydrogen bonding.

The regions around the hydrogen atoms of the indole ring and the acetyl methyl group would exhibit positive potential (blue regions). The halogen atoms, bromine and iodine, can exhibit dual character due to the "halogen bond" phenomenon, with a region of positive potential (a σ-hole) on the outermost portion of the halogen atom and a belt of negative potential around the C-X bond. This makes them potential sites for both nucleophilic and electrophilic interactions.

Mechanistic Studies and Reactivity Predictions

Computational Elucidation of Reaction Pathways and Transition States

Prediction of Regioselectivity and Chemoselectivity in Transformations

Computational chemistry offers powerful tools for predicting the regioselectivity and chemoselectivity of reactions involving this compound. By analyzing the charge distribution, MEP maps, and the coefficients of the frontier molecular orbitals, one can predict the most likely sites for electrophilic and nucleophilic attack.

For example, in electrophilic substitution reactions on the indole ring, the C3 position is typically the most reactive. However, the presence and nature of substituents can alter this. Computational analysis of reactivity indices, such as Fukui functions, would provide a more quantitative prediction of the most reactive sites. In the case of cross-coupling reactions, the greater reactivity of the C-I bond compared to the C-Br bond would suggest that reactions would chemoselectively occur at the 7-position under appropriate conditions. Computational modeling could confirm this by comparing the activation barriers for oxidative addition at the C-I versus the C-Br bond.

In Silico Spectroscopic Property Simulations

Computational spectroscopy is a vital tool for complementing and predicting experimental results. Theoretical simulations provide insights into the relationship between molecular structure and spectral features.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational chemistry for structure elucidation. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, are employed to calculate the isotropic shielding constants of nuclei such as ¹H and ¹³C. These values are then converted into chemical shifts (δ) by referencing them against a standard, commonly tetramethylsilane (B1202638) (TMS).

For a molecule like this compound, theoretical NMR predictions would be invaluable. The calculations would help in the unambiguous assignment of proton and carbon signals in the complex aromatic region of the indole ring, which is heavily influenced by the electronic effects of the bromine, iodine, and N-acetyl substituents. While general studies on N-substituted indoles have shown fair agreement between calculated and experimental coupling constants journals.co.zaosti.gov, specific predicted chemical shift values for the title compound are not available.

A hypothetical data table for predicted NMR shifts would resemble the following, though the values remain undetermined without specific computational studies.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | - |

| H2 | - | - |

| C3 | - | - |

| H3 | - | - |

| C3a | - | - |

| C4 | - | - |

| H4 | - | - |

| C5 | - | - |

| C6 | - | - |

| H6 | - | - |

| C7 | - | - |

| C7a | - | - |

| C=O (acetyl) | - | - |

| CH₃ (acetyl) | - | - |

Theoretical simulations of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra are performed to understand the vibrational and electronic transitions within a molecule.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule in the gas phase. These theoretical spectra are instrumental in assigning experimental IR absorption bands to specific molecular motions, such as C-H stretches, C=O stretches of the acetyl group, and vibrations of the indole ring. For halogenated indoles, specific vibrations related to the C-Br and C-I bonds would also be predicted.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis spectra. researchgate.net It calculates the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in an experimental spectrum. For this compound, these calculations would reveal the nature of the electronic transitions (e.g., π→π* or n→π*) involving the indole chromophore. Computational studies on other indole derivatives have demonstrated a bathochromic (red) shift in absorption upon substitution. chemrxiv.org

A simulated spectral data table would typically include the following information, which is currently unavailable for the title compound.

| Parameter | Predicted Value |

| Main IR Frequencies (cm⁻¹) | - |

| UV-Vis λ_max (nm) | - |

| Oscillator Strength (f) | - |

| Major Electronic Transitions | - |

Analysis of Molecular Properties (e.g., Non-Linear Optical Properties, NLO)

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods are crucial for predicting the NLO response of molecules. Key parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).

Indole and its derivatives are known to be good candidates for NLO materials due to their π-conjugated electronic systems. researchgate.netarxiv.org The introduction of electron-withdrawing groups (like bromo, iodo, and acetyl) can enhance the NLO properties by creating a charge-transfer character within the molecule. rsc.orgrsc.org DFT calculations could determine the hyperpolarizability of this compound, providing a quantitative measure of its potential as an NLO material. Without specific studies, these values remain unknown.

| NLO Property | Predicted Value (a.u.) |

| Dipole Moment (μ) | - |

| Mean Polarizability (α) | - |

| First Hyperpolarizability (β) | - |

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and lone-pair electron delocalization by analyzing the interactions between filled (donor) and empty (acceptor) orbitals.

For this compound, NBO analysis would be particularly insightful. It could quantify the stabilization energy (E⁽²⁾) associated with various intramolecular interactions, such as:

Delocalization of the nitrogen lone pair into the π* orbitals of the indole ring.

Hyperconjugative interactions involving the C-Br and C-I bonds.

Interactions between the lone pairs of the halogen atoms and adjacent antibonding orbitals.

A summary of key NBO interactions would be presented in a table like the one below, but the data is not available.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E⁽²⁾ (kcal/mol) |

| - | - | - |

| - | - | - |

| - | - | - |

Future Research Trajectories and Emerging Opportunities in 1 5 Bromo 7 Iodo 1h Indol 1 Yl Ethanone Chemistry

Development of Greener and More Sustainable Synthetic Protocols

The synthesis of highly substituted indoles often relies on multi-step procedures that can be resource-intensive. Future research will likely focus on developing more sustainable and efficient synthetic routes to 1-(5-Bromo-7-iodo-1H-indol-1-yl)ethanone and its analogs.

Key Research Directions:

One-Pot Syntheses: Designing one-pot, multi-component reactions that assemble the indole (B1671886) core and introduce the desired functionalities in a single operation would significantly improve efficiency and reduce waste. researchgate.net Strategies like the Ugi multicomponent reaction followed by an acid-induced cyclization, which can be performed in benign solvents like ethanol (B145695) without a metal catalyst, offer a promising blueprint. researchgate.net

Catalytic Systems: Exploring green catalysis systems, such as the use of Oxone® and catalytic amounts of halides, can provide an environmentally friendly alternative to traditional stoichiometric halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). springernature.com These methods generate reactive halogenating species in situ, minimizing the production of toxic byproducts. springernature.comacs.org

Metal-Free Approaches: The development of metal-free synthetic methods, such as oxidative dearomatization-enabled approaches, can circumvent the need for potentially toxic and expensive metal catalysts. nih.gov These strategies are highly sought after, particularly for the synthesis of compounds intended for biological applications.

A comparative look at traditional versus greener synthetic approaches highlights the potential for improvement:

| Parameter | Traditional Synthesis | Potential Green Synthesis |

| Solvents | Often uses halogenated hydrocarbons | Ethanol, water, or ionic liquids |

| Catalysts | Heavy metals (e.g., Palladium, Copper) | Organocatalysts, biocatalysts, or metal-free systems |

| Reagents | Stoichiometric and often hazardous | Catalytic and less toxic |

| Waste | Significant byproduct generation | Minimized waste, higher atom economy |

| Energy | Often requires harsh reflux conditions | Milder reaction conditions, microwave-assisted reactions |

Exploration of Novel Catalytic Systems for Site-Specific Functionalization

The presence of multiple C-H bonds and two different halogen atoms on the this compound ring system makes site-selective functionalization a significant challenge. chim.itresearchgate.net The development of novel catalytic systems that can precisely target a specific position is a key area for future research.

Key Research Directions:

Transition Metal Catalysis: While efforts are being made to move away from heavy metals, transition-metal catalysis remains a powerful tool for C-H functionalization. dntb.gov.uarsc.org Future work could focus on developing catalysts with enhanced selectivity for the less reactive C4 and C6 positions of the indole's benzene (B151609) core. researchgate.netrsc.orgresearchgate.net The use of directing groups can aid in achieving this selectivity. researchgate.net

Palladium-Catalyzed Cross-Coupling: The distinct reactivities of the C-Br and C-I bonds can be exploited in palladium-catalyzed cross-coupling reactions. Research into selective activation of one halogen over the other will enable the sequential introduction of different functional groups.

Cross-Dehydrogenative Coupling (CDC): CDC reactions offer an atom-economical way to form new C-C and C-X bonds by directly coupling two C-H bonds, avoiding pre-functionalization. chim.it Designing new catalyst systems for CDC reactions on the di-halogenated indole core is a promising avenue. chim.it

Advanced Mechanistic Investigations Using Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for optimizing existing methods and designing new ones.

Key Research Directions:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model transition states and reaction pathways. nih.gov For instance, computational studies can elucidate the energetics of electrophilic attack at different positions on the indole ring, helping to predict regioselectivity. nih.gov Such studies have been used to understand the site selectivity of halogenases. nih.govnih.gov

Kinetic Studies: Detailed kinetic analysis of key reaction steps can provide valuable insights into the reaction mechanism. For example, determining the kinetic isotope effect can help to identify the rate-limiting step in C-H activation processes. nih.gov

Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR, can be used to identify and characterize transient intermediates, providing direct evidence for proposed reaction pathways.

Computational studies on indole halogenation have provided valuable data on reaction energetics:

| Reaction | Calculated Activation Energy (kcal/mol) | Reference |

| Electrophilic attack at C5 of indole | 19.0 | nih.gov |

| Electrophilic attack at C6 of indole | 18.2 | nih.gov |

| Electrophilic attack at C7 of indole | 20.1 | nih.gov |

These values are for the parent indole and would be influenced by the substituents present in this compound.

Design and Synthesis of Derivatives for Advanced Materials and Analytical Applications

The unique electronic and structural features of this compound make it an attractive scaffold for the development of new materials and analytical tools.

Key Research Directions:

Organic Electronics: Indole derivatives are known to have applications in organic light-emitting diodes (OLEDs) and other electronic devices. The introduction of different aryl or heteroaryl groups via cross-coupling reactions could lead to new materials with tailored photophysical properties.

Fluorescent Probes: By incorporating fluorogenic moieties, derivatives of this compound could be developed as fluorescent probes for the detection of specific analytes or for cellular imaging.

Chromogenic Substrates: Analogs of this compound, such as 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone, are used in biological assays, for example, as substrates for β-galactosidase where cleavage produces a colored product. Further derivatization could lead to substrates for other enzymes with applications in diagnostics.

Stereoselective Synthesis of Chiral Analogs Bearing Similar Core Structures

The introduction of chirality into indole-based structures is of great interest, as many biologically active molecules are chiral. acs.org Future research could explore the stereoselective synthesis of analogs of this compound.

Key Research Directions:

Asymmetric Catalysis: The use of chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands, can facilitate the enantioselective synthesis of indole derivatives. rsc.orgnih.govresearchgate.net Catalytic asymmetric dearomatization is one powerful strategy to create chiral indolenines and fused indolines from substituted indoles. rsc.orgnih.gov

Chiral Auxiliaries: Employing chiral auxiliaries, such as N-tert-butanesulfinyl imines, can be an effective method for the stereocontrolled synthesis of complex chiral molecules. mdpi.com

Enantioselective C-H Functionalization: Developing methods for the enantioselective functionalization of the C-H bonds on the indole core would open up new possibilities for creating complex, three-dimensional structures.

The field of asymmetric synthesis of indole derivatives is rapidly advancing, with several established strategies:

| Asymmetric Strategy | Key Features | Potential Products |

| Catalytic Asymmetric Dearomatization | Uses chiral catalysts to break the aromaticity of the indole ring. rsc.orgnih.gov | Chiral indolenines, fused indolines. rsc.orgnih.gov |

| Asymmetric Hydrogenation | One-pot processes for the enantioselective synthesis of optically active indolines. rsc.org | Chiral indolines. rsc.org |

| Organocatalytic Cycloadditions | Employs small organic molecules as catalysts for cycloaddition reactions. acs.org | Diverse chiral heterocyclic scaffolds. acs.org |

| Chiral Auxiliary-Mediated Synthesis | Uses a removable chiral group to direct stereoselective transformations. mdpi.com | Optically pure stereoisomers. nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(5-Bromo-7-iodo-1H-indol-1-yl)ethanone, and what key reagents are involved?

- Methodology :

- Stepwise halogenation : Bromine and iodine can be introduced sequentially via electrophilic substitution. For bromination, use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under inert conditions. Iodination may require iodine monochloride (ICl) or a catalytic system like KI/HNO₃ .

- Acetylation : Post-halogenation, acetylation of the indole nitrogen can be achieved using acetyl chloride or acetic anhydride in the presence of a base (e.g., K₂CO₃) in acetonitrile at 0°C to room temperature .

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC.

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of halogenated indolyl ethanones?

- Techniques :

- NMR : ¹H and ¹³C NMR are critical for confirming substituent positions and electronic environments. For example, deshielding effects from bromine/iodine can shift aromatic proton signals downfield .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks and isotopic patterns (distinct for Br/I). NIST databases provide reference fragmentation patterns for halogenated compounds .

- IR Spectroscopy : Detect carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and halogen (C-Br/C-I) vibrations in the 500–700 cm⁻¹ range .

Q. What safety protocols should be prioritized when handling bromo- and iodo-substituted indole derivatives?

- Safety Measures :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Halogenated compounds may cause irritation .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile reagents (e.g., acetyl chloride) .

- Waste Disposal : Collect halogenated waste separately for incineration or specialized treatment to prevent environmental release .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address competing reactivity between bromo and iodo substituents during synthesis?

- Strategies :

- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl (TBS) groups) to direct halogenation regioselectivity .

- Catalysis : Employ transition-metal catalysts (e.g., Pd/Cu) for controlled cross-coupling reactions, minimizing undesired byproducts .

- Temperature Control : Lower temperatures (0–5°C) reduce radical-mediated side reactions during halogenation .

Q. What methodologies are recommended for resolving contradictory spectral data (e.g., NMR vs. mass spectrometry) observed in halogenated indole derivatives?

- Approaches :

- Repeat Experiments : Verify reproducibility under identical conditions to rule out experimental error .

- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .

- Sample Stability : Assess degradation over time (e.g., via LC-MS) since halogenated compounds may decompose under light/heat .

Q. How can computational chemistry tools predict the regioselectivity and stability of this compound derivatives?

- Computational Workflow :

- DFT Calculations : Use Gaussian or ORCA to model electronic effects (e.g., Fukui indices) and identify electrophilic hotspots .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation tendencies .

- Docking Studies : Explore binding affinities with biological targets (e.g., enzymes) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.